6-Oxo-1,6-dihydropyridazine-3-carbohydrazide

P2X7 Receptor Inflammation Pain

A critical heterocyclic building block with a pyridazinone core and reactive carbohydrazide moiety. The unique electronic and steric environment at the 3-position differentiates it from generic analogs, enabling sub-nanomolar P2X7 antagonist development (IC50 1.80 nM) and synthesis of patent-protected NaV-targeted prodrugs. Essential for SAR and medicinal chemistry programs.

Molecular Formula C5H6N4O2
Molecular Weight 154.13 g/mol
CAS No. 98021-39-7
Cat. No. B1621157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-1,6-dihydropyridazine-3-carbohydrazide
CAS98021-39-7
Molecular FormulaC5H6N4O2
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESC1=CC(=O)NN=C1C(=O)NN
InChIInChI=1S/C5H6N4O2/c6-7-5(11)3-1-2-4(10)9-8-3/h1-2H,6H2,(H,7,11)(H,9,10)
InChIKeyFWYQISBPGSZFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-1,6-dihydropyridazine-3-carbohydrazide (CAS 98021-39-7) as a Privileged Heterocyclic Scaffold for Drug Discovery


6-Oxo-1,6-dihydropyridazine-3-carbohydrazide (CAS 98021-39-7) is a heterocyclic building block featuring a pyridazinone core fused with a reactive carbohydrazide moiety at the 3-position, with molecular formula C₅H₆N₄O₂ and molecular weight 154.13 . The compound serves as a key intermediate in medicinal chemistry, enabling the synthesis of diverse pharmacologically active derivatives including enzyme inhibitors, anti-inflammatory agents, and antimicrobial candidates . Its structural features confer specific hydrogen-bonding capabilities and metal-chelating potential that differentiate it from non-hydrazide pyridazinone analogs .

Why 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide Cannot Be Trivially Substituted by Other Pyridazinone or Hydrazide Analogs


Generic substitution among pyridazinone derivatives or carbohydrazide-containing heterocycles is precluded by the unique electronic and steric environment conferred by the 6-oxo-1,6-dihydropyridazine core bearing a free hydrazide at the 3-position. This specific arrangement determines distinct hydrogen-bond donor/acceptor patterns (3 H-bond donors, 4 acceptors), topological polar surface area (96.6 Ų), and reactivity profile that directly impact biological target engagement, metabolic stability, and synthetic derivatization outcomes [1]. Substituting with pyridazine-4-carbohydrazide or pyridine-3-carbohydrazide alters ring electronics and hydrazide positioning, fundamentally changing pharmacophore geometry and molecular recognition [2].

Quantitative Differentiation Evidence for 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide Against Closest Analogs


P2X7 Receptor Antagonism Potency: Sub-nanomolar IC50 Distinct from Pyridazine-4-carbohydrazide Series

The target compound demonstrates sub-nanomolar inhibitory potency against the human P2X7 purinoceptor (IC50 = 1.80 nM) in 1321N1 astrocytoma cells expressing recombinant human receptor [1]. In contrast, structurally related pyridazine-4-carbohydrazide derivatives exhibit markedly different activity profiles, with reported MIC values for antimicrobial activity rather than nanomolar P2X7 antagonism, confirming that the 3-carbohydrazide regioisomer is essential for high-affinity P2X7 engagement .

P2X7 Receptor Inflammation Pain

Precursor Versatility in JNK2-Targeted Anti-inflammatory Agent Synthesis vs. Alternative Scaffolds

The diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue J27, synthesized from this core scaffold, demonstrated significant in vivo protection in LPS-induced acute lung injury and sepsis models with a bioavailability of 30.74% and good subacute toxicity safety profile [1]. This contrasts with alternative pyridazinone scaffolds lacking the 3-carbohydrazide handle, which require more complex synthetic routes to install analogous pharmacophores. The J27 scaffold was identified as a novel chemotype for JNK2 inhibition, distinct from the limited reported JNK2 inhibitor classes [2].

JNK2 Anti-inflammatory Acute Lung Injury

Synthetic Accessibility to NaV1.8 Inhibitors for Pain Research: Patent-Demonstrated Differentiation

The 6-oxo-1,6-dihydropyridazine-3-carbohydrazide scaffold is explicitly claimed as a key intermediate in patent WO-2020169042-A1 for the synthesis of 6-oxo-1,6-dihydropyridazine prodrug derivatives with NaV inhibitor activity for pain treatment [1]. This patent-protected utility distinguishes the compound from generic pyridazine-3-carbohydrazides (CAS 89463-74-1) lacking the 6-oxo functionality, which do not appear in analogous NaV-targeted patent filings [2]. The presence of both the 6-oxo group and the 3-carbohydrazide moiety is essential for the claimed prodrug derivatization chemistry.

NaV1.8 Pain Prodrug

Physicochemical Property Profile Supporting Favorable Drug-like Characteristics Relative to Isomeric Analogs

The target compound exhibits a calculated XLogP of -1.8, topological polar surface area (TPSA) of 96.6 Ų, 3 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond [1]. This profile places it within favorable drug-like chemical space (Lipinski-compliant), contrasting with isomeric pyridazine-4-carbohydrazide which shows altered hydrogen-bonding geometry due to different positioning of the hydrazide moiety relative to the ring nitrogens [2]. The specific TPSA value of 96.6 Ų is optimal for balancing membrane permeability with solubility.

Physicochemical Drug-likeness ADME

Optimal Procurement-Driven Application Scenarios for 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide (CAS 98021-39-7)


P2X7 Receptor Antagonist Lead Discovery and Optimization

Researchers investigating purinergic signaling in inflammatory and neuropathic pain can utilize this compound as a sub-nanomolar P2X7 antagonist scaffold (human IC50 = 1.80 nM) for SAR studies. The species selectivity (human vs. mouse IC50 ratio = 167) enables translational pharmacology studies [1].

JNK2-Targeted Anti-inflammatory Drug Development for Acute Lung Injury and Sepsis

Medicinal chemists can employ this core scaffold to synthesize diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues (e.g., J27) that demonstrate in vivo efficacy in ALI/sepsis models with favorable bioavailability (30.74%) and safety profiles [2].

NaV1.8 Inhibitor Prodrug Synthesis for Pain Therapeutics

Industrial R&D groups pursuing NaV-targeted pain therapies can leverage this building block for the synthesis of patent-protected 6-oxo-1,6-dihydropyridazine prodrug derivatives, as disclosed in WO-2020169042-A1 by Jiangsu Hengrui Medicine [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.